![molecular formula C9H16Cl2N2S B1388272 1-Thiophen-2-ylmethyl-piperazine dihydrochloride CAS No. 6803-90-3](/img/structure/B1388272.png)
1-Thiophen-2-ylmethyl-piperazine dihydrochloride
Overview
Description
1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2S and its molecular weight is 255.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Overview
1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
This compound is characterized by its piperazine structure, which is known for its broad spectrum of biological activities. The presence of the thiophene ring enhances its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various receptors, including serotonin receptors (5-HT) and dopamine receptors, which are critical for neurotransmission and mood regulation .
- Enzyme Modulation : It may influence enzyme activities, particularly those involved in metabolic pathways. For instance, studies indicate that it can inhibit cyclin-dependent kinases, which are essential for cell cycle regulation .
- Cellular Effects : Research indicates that the compound can induce necroptosis in certain cell lines, suggesting potential applications in cancer therapy .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies have indicated that this compound may possess antiproliferative effects against various cancer cell lines. For example, it has shown activity against K562 leukemic cells, triggering cell death through specific pathways .
- Antimicrobial Properties : There is evidence suggesting that the compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
- Neuropharmacological Effects : Given its interaction with neurotransmitter receptors, it may also have implications in treating neuropsychiatric disorders .
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Cell Viability Assays : In vitro studies have demonstrated that varying concentrations of the compound can significantly reduce cell viability in cancer cell lines. The IC50 values obtained from these assays suggest a promising therapeutic index for further development.
- Apoptosis and Necroptosis Pathways : Flow cytometry analyses revealed that treatment with this compound led to increased markers of necroptosis in K562 cells, indicating a mechanism through which it may exert anticancer effects .
- Synergistic Effects : In combination studies with other chemotherapeutic agents like doxorubicin, this compound exhibited enhanced cytotoxicity, suggesting potential for use in combination therapies for more effective cancer treatment .
Scientific Research Applications
1-Thiophen-2-ylmethyl-piperazine dihydrochloride exhibits several biological activities that make it a candidate for drug development:
- Antiviral Properties : Recent studies have identified this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Its structural features allow it to interact effectively with the viral protease, inhibiting its activity and thus preventing viral replication .
- Antitumor Activity : The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. In vitro studies indicate that derivatives of piperazine compounds can exhibit selective cytotoxicity against malignant cells while sparing normal cells, making them suitable candidates for further development as anticancer agents .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available piperazine derivatives and thiophene-containing reagents. The introduction of the thiophene moiety is crucial for enhancing the biological activity of the resulting compound.
- Reactions : Common synthetic approaches include nucleophilic substitution reactions where piperazine reacts with thiophene derivatives under controlled conditions to yield the desired product. The incorporation of hydrochloric acid during the final steps ensures the formation of the dihydrochloride salt, which enhances solubility and stability .
Therapeutic Potential
The therapeutic implications of this compound are broad:
- Pain Management : Some studies suggest that piperazine derivatives can act as modulators of P2X3 receptors, which are implicated in pain pathways. This positions them as potential candidates for developing analgesics .
- Neurological Applications : The compound's ability to cross the blood-brain barrier may allow it to be explored for treating neurological disorders, including anxiety and depression, where modulation of neurotransmitter systems is beneficial.
Case Studies and Research Findings
Several research findings highlight the effectiveness and versatility of this compound:
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;;/h1-2,7,10H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFFOQIEWLWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662972 | |
Record name | 1-[(Thiophen-2-yl)methyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6803-90-3 | |
Record name | 1-[(Thiophen-2-yl)methyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6803-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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